molecular formula C23H22N2O2S2 B3547883 2-{[2-(ETHANESULFINYL)ETHYL]SULFANYL}-6-(4-METHOXYPHENYL)-4-PHENYLPYRIDINE-3-CARBONITRILE

2-{[2-(ETHANESULFINYL)ETHYL]SULFANYL}-6-(4-METHOXYPHENYL)-4-PHENYLPYRIDINE-3-CARBONITRILE

Cat. No.: B3547883
M. Wt: 422.6 g/mol
InChI Key: JMKTWIZMNNRYNJ-UHFFFAOYSA-N
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Description

2-{[2-(ETHANESULFINYL)ETHYL]SULFANYL}-6-(4-METHOXYPHENYL)-4-PHENYLPYRIDINE-3-CARBONITRILE is a complex organic compound featuring a pyridine ring substituted with various functional groups

Properties

IUPAC Name

2-(2-ethylsulfinylethylsulfanyl)-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S2/c1-3-29(26)14-13-28-23-21(16-24)20(17-7-5-4-6-8-17)15-22(25-23)18-9-11-19(27-2)12-10-18/h4-12,15H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKTWIZMNNRYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)CCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(ETHANESULFINYL)ETHYL]SULFANYL}-6-(4-METHOXYPHENYL)-4-PHENYLPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions tailored to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(ETHANESULFINYL)ETHYL]SULFANYL}-6-(4-METHOXYPHENYL)-4-PHENYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

2-{[2-(ETHANESULFINYL)ETHYL]SULFANYL}-6-(4-METHOXYPHENYL)-4-PHENYLPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(ETHANESULFINYL)ETHYL]SULFANYL}-6-(4-METHOXYPHENYL)-4-PHENYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[2-(ETHANESULFINYL)ETHYL]SULFANYL}-6-(4-METHOXYPHENYL)-4-PHENYLPYRIDINE-3-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-{[2-(ETHANESULFINYL)ETHYL]SULFANYL}-6-(4-METHOXYPHENYL)-4-PHENYLPYRIDINE-3-CARBONITRILE

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